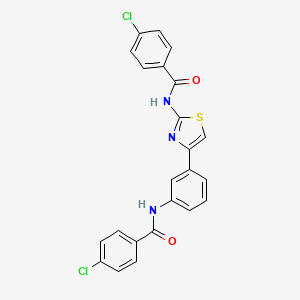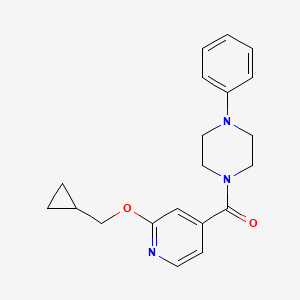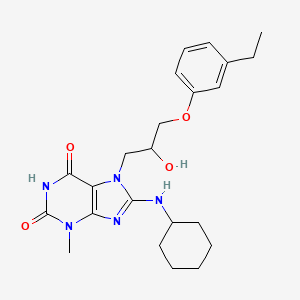
4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years due to their diverse biological activities . They have been synthesized as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are diverse due to the presence of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Electropolymerization and Electrochromic Properties
Electropolymerizable monomers related to 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide have been synthesized and studied for their electrochemical properties. These monomers demonstrate electrochromic and fluorescent properties, making them applicable in the development of redox-active and electrochromic films. Such materials are of interest for their potential use in electronic displays, smart windows, and energy storage devices (Hsiao & Wang, 2016).
Antimicrobial Agents
Derivatives of 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide have been explored for their antimicrobial properties. Specifically, thiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This suggests their potential use in the development of new antimicrobial agents for treating infections (Bikobo et al., 2017).
Anticancer Activity
Compounds structurally related to 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide have been evaluated for their anticancer activity. Some derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. This highlights their potential as leads for the development of new anticancer therapies (Ravinaik et al., 2021).
Fluorescence Characteristics
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been synthesized and their photophysical properties studied. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), making them interesting for applications in fluorescence imaging and as molecular probes (Zhang et al., 2017).
Thiazole Derivatives in Therapeutics
Thiazole derivatives, including those related to 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide, have been widely used in therapeutics as antimicrobial, antiviral, and antifungal agents. Their broad spectrum of biological activity makes them valuable candidates for drug development, highlighting the versatility of thiazole-based compounds in medicinal chemistry (Chawla, 2016).
Eigenschaften
IUPAC Name |
4-chloro-N-[3-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O2S/c24-17-8-4-14(5-9-17)21(29)26-19-3-1-2-16(12-19)20-13-31-23(27-20)28-22(30)15-6-10-18(25)11-7-15/h1-13H,(H,26,29)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBVIPQMQKPLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate](/img/structure/B2562924.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B2562928.png)




![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2562936.png)
![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)
![3-Benzyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2562941.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2562944.png)